molecular formula C15H23BO3 B595285 2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218790-19-2

2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B595285
CAS RN: 1218790-19-2
M. Wt: 262.156
InChI Key: FJEBIFLEIUSKJT-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as MDTMDD, is a boron-containing organic compound that has a wide range of applications in organic synthesis and scientific research. It is a versatile reagent for the synthesis of organic compounds, and its unique properties make it a valuable tool for scientists. MDTMDD has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the study of biochemical and physiological processes.

Scientific Research Applications

Condensation Reactions

  • This compound has been utilized in condensation reactions. For instance, 1,1,2,2-Tetrakis(4-hydroxy-3,5-dimethylphenyl)ethane is prepared by condensing 2,6-dimethylphenol with glyoxal. This demonstrates its utility in synthesizing complex organic compounds (Mcgowan, Anderson, & Walker, 2010).

Palladium-Catalyzed Silaboration

  • An unusual palladium-catalyzed silaboration of allenes using organic iodides as initiators was reported. This process involves the synthesis of various 2-silylallylboronates from allenes and 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane, highlighting its role in catalytic reactions (Chang, Rayabarapu, Yang, & Cheng, 2005).

Structural Analysis

  • The crystal structure of related compounds like 2,2′-(2,3-dimethyl-2,3-butanediyldioxy)bis­(4,4,5,5- tetramethyl-1,3,2-dioxaborolane) has been analyzed, contributing to our understanding of molecular structures and bonding (Clegg, Scott, Dai, Lesley, Marder, Norman, & Farrugia, 1996).

Reactions with Acetonitrile

  • This compound has been studied in reactions with acetonitrile, leading to the formation of 2-oxazolines. The yield of these reactions depends on the nature of the substituent on the boron atom in the starting cyclic boric ester (Kuznetsov, Brusilovskii, & Mazepa, 2001).

Electrosynthesis

  • In electrosynthesis, this compound has been used in the anodic methoxylation of thiophenes, showing its utility in electrochemical reactions (Yoshida, Takeda, & Fueno, 1991).

Catalysis

Nucleophilic Addition

  • The compound has been used in the nucleophilic addition of vinyl groups onto nitrones, producing N-allylic hydroxylamines, which demonstrates its utility in organic synthesis (Pandya, Pinet, Chavant, & Vallée, 2003).

Crystallographic Studies

  • Crystallographic studies of derivatives, such as 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane, have been conducted to understand molecular geometry and bonding patterns (Seeger & Heller, 1985).

Organic Synthesis

  • In organic synthesis, it has been used for the functionalization of tryptophan in the synthesis of specific compounds, illustrating its role in the modification of amino acids (Amaike, Loach, & Movassaghi, 2015).

Epoxy Resin Curing

  • This compound has been investigated for its latent curing activity for epoxy resins, highlighting its potential in materials science and engineering (Gao, Liu, Zhao, Jiang, & Yuan, 2014).

Mechanism of Action

properties

IUPAC Name

2-(3-methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-10-8-12(9-13(17-7)11(10)2)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEBIFLEIUSKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682273
Record name 2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218790-19-2
Record name 2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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